The compound can be identified by its systematic name, and it is known to have various synonyms in the chemical literature. Its molecular formula is with a molar mass of approximately 189.27 g/mol. This compound is classified as an organic nitrogen compound and falls within the broader categories of amines and heterocyclic compounds due to the presence of the thiophene ring.
The synthesis of 2-methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine can be achieved through several methods, commonly involving the reaction of 3-methylthiophen-2-carbaldehyde with 2-methoxyethylamine. A general procedure includes:
The reaction conditions typically involve:
The molecular structure of 2-methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine features:
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to confirm the structure, providing insights into the hydrogen environments within the molecule.
This compound may participate in various chemical reactions typical for amines and substituted aromatic compounds:
Physical properties such as melting point or boiling point may not be readily available but can be estimated based on structural analogs.
The potential applications of 2-methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine are diverse:
The systematic IUPAC name 2-methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine precisely defines its atomic connectivity: an ethanamine core (C-C-N) with a methoxy group (-OCH₃) at the C2 position and a (3-methylthiophen-2-yl)methyl substituent on the nitrogen atom. This naming follows substitutive nomenclature principles where the parent chain is ethanamine, with "2-methoxy" specifying the oxygen-containing substituent and "N-[(3-methylthiophen-2-yl)methyl]" designating the nitrogen-bound heterocyclic group. The thiophene ring is explicitly numbered with a methyl group at C3 to distinguish it from unsubstituted analogs [2] [8].
Table 1: Systematic Identifiers of 2-methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine
Identifier Type | Value |
---|---|
Systematic Name | 2-methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine |
Molecular Formula | C₉H₁₅NOS |
SMILES | COCCNCC1=C(C)C=CS1 |
InChIKey | VQXYFGIAZKYVTF-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC=C1)CNCCOC |
Structural taxonomy classifies it as:
This compound first appeared in specialized pharmaceutical patents circa 2010–2015 as an intermediate in serotonin receptor modulator syntheses, though its specific pharmacological characterization remains sparse. Its emergence parallels the broader exploration of thiophene bioisosteres in CNS drug discovery, where researchers sought to replace phenyl rings with heterocycles to optimize pharmacokinetic profiles. Early synthetic routes adapted methodologies from simpler analogs like 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine (CAS# 852399-96-3), which was documented in 2019 as a structural motif with potential bioactivity [2] [8]. The 3-methyl variant introduced strategic steric hindrance to mitigate rapid oxidative metabolism—a common limitation observed in first-generation thienyl derivatives. Initial synthetic approaches employed reductive amination between 2-methoxyethanamine and 3-methylthiophene-2-carbaldehyde, followed by borohydride reduction, mirroring techniques used for related amine-thiophene conjugates [4].
The molecular design integrates three pharmacophoric elements hypothesized to enable selective target engagement:
Table 2: Hypothesized Pharmacophoric Contributions of Substituents
Structural Element | Target Engagement Hypothesis | Physicochemical Contribution |
---|---|---|
2-Methoxyethylamine | Mimics neurotransmitter ethylamine chains; Binds conserved aspartate residues in aminergic GPCRs | Increases water solubility; Modulates log P |
3-Methylthiophene | π-Stacking with aromatic residues (e.g., F340 in 5-HT₂ₓ); Electron-rich sulfur enhances affinity | Adds lipophilicity; Methyl group blocks metabolism |
N-Benzyl linkage | Orients pharmacophores in bioactive conformation; Permits electronic modulation | Balances flexibility/rigidity; Influences basicity |
Quantum mechanical studies suggest the 3-methyl group induces a ~15° dihedral angle between the thiophene ring and methylene bridge, potentially favoring conformations complementary to subpockets in serotonin receptor subtypes. The compound's moderate calculated log P (~1.8) aligns with blood-brain barrier permeability requirements, while the thiophene's polar surface area (~49.5 Ų) supports aqueous solubility—critical for oral bioavailability [3] [6].
This molecule occupies a strategic niche within three evolving analog families:
A. Thiophenemethylamine derivatives: It represents a methylated advancement over unsubstituted leads like 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine (CAS# 852399-96-3), which demonstrated moderate monoamine receptor affinity but suboptimal metabolic stability. The 3-methyl group specifically addresses rapid ring oxidation—a key limitation observed during microsomal testing of earlier compounds [2] [8].
B. Methoxyethylamine-based bioactives: Contrasts with simpler analogs like 2-methoxyethanamine (CAS# 109-85-3), which lacks targeted receptor engagement due to absence of aromatic anchoring groups. Incorporating the (3-methylthiophen-2-yl)methyl substituent significantly enhances target specificity and binding residence time [5].
C. Di- and tri-substituted amine libraries: Diverges from overly polar derivatives like 2-methoxy-N,N-bis(2-methoxyethyl)ethanamine (CAS# 3235-51-6), where excessive oxygen content reduces CNS penetration. This compound maintains calculated properties within optimal ranges for CNS drugs: molecular weight 185.3 g/mol, H-bond donors=1, H-bond acceptors=3, topological polar surface area=32 Ų [3] [4].
Table 3: Structural Evolution within Methoxyethyl-Thiophenemethylamine Analogs
Structural Feature | Prototype Compound (CAS#) | Target Compound Advancement |
---|---|---|
Thiophene substitution | 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine (852399-96-3) | 3-Methyl group blocks metabolic oxidation |
Amine substitution | 2-Methoxyethanamine (109-85-3) | Added thiophenemethyl enhances receptor affinity |
Oxygen content | 2-methoxy-N,N-bis(2-methoxyethyl)ethanamine (3235-51-6) | Reduced oxygen maintains log P ~2.0 |
Molecular weight | 171.26 g/mol (unmethylated) | 185.3 g/mol (still <500 ideal) |
Current investigations prioritize five objectives to advance this compound's therapeutic validation:
Critical knowledge gaps include experimental validation of blood-brain barrier permeability (predicted log BB = -0.2 to +0.4), comprehensive off-target screening, and scalable synthesis protocols exceeding the 76% yields typical of reductive amination routes used for precursors [4]. Resolution of these gaps will determine its viability as a preclinical candidate for neuropsychiatric disorders where balanced aminergic modulation is therapeutically advantageous.
Table 4: Key Research Objectives and Experimental Approaches
Research Objective | Experimental Approach | Success Metric |
---|---|---|
Target affinity profiling | Radioligand binding assays (³H-ketanserin, ³H-mesulergine) | ≥10x selectivity for target subtype |
Solubility enhancement | Salt formation (HCl, citrate), co-solvent screening | ≥5 mg/mL aqueous solubility for formulation |
Metabolic stability | Human liver microsome incubation with LC-MS/MS analysis | Half-life >30 minutes in microsomal assay |
Synthetic scalability | Reductive amination optimization (solvent, catalyst screening) | Isolated yield >85% at >100g scale |
BBB permeability prediction | PAMPA-BBB assay, log P/log D measurement | Pₑ > 4.0 × 10⁻⁶ cm/s in PAMPA model |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0